2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide
Overview
Description
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.10347926 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for Environmental Analysis
Compounds with similar structures have been utilized as fluorescent probes for the sensitive detection of carbonyl compounds in environmental water samples. For example, a study by Houdier et al. (2000) developed a new molecular probe for trace measurement of carbonyl compounds, highlighting the potential application of similar compounds in environmental monitoring and analysis Houdier, S., Perrier, S., Defrancq, E., & Legrand, M. (2000).
Nanophotoinitiators for Hybrid Networks
In the field of materials science, related compounds have been synthesized for use as nanophotoinitiators in the preparation of hybrid networks. Batibay et al. (2020) synthesized a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, demonstrating its application in creating robust polymer/filler networks with improved thermal stability Batibay, G. S., Gunkara, O. T., Ocal, N., & Arsu, N. (2020).
Anticancer Drug Synthesis and Molecular Docking
Compounds with a similar structural framework have been investigated for their potential anticancer properties. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This indicates the potential of such compounds in drug development and cancer research Sharma, G., Anthal, S., Geetha, D., Al-Ostoot, F. H., Mohammed, Y. H. E., Khanum, S. A., Sridhar, M. A., & Kant, R. (2018).
Synthesis of Functionalized Thiophenes
Research by Obydennov et al. (2013) explored the synthesis of functionalized thiophenes containing an exocyclic double bond through reactions of thioacetamides with dimethyl acetylenedicarboxylate. This demonstrates the versatility of similar compounds in synthesizing heterocyclic structures with potential applications in pharmaceuticals and materials science Obydennov, K., Klimareva, E. L., Kosterina, M., Slepukhin, P., & Morzherin, Y. (2013).
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-4-3-5-13(11(10)2)19-8-14(16)15-12-6-7-20(17,18)9-12/h3-5,12H,6-9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVGNWBNXMIFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2CCS(=O)(=O)C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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